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  • Product: 4-([1,1'-Biphenyl]-4-yl)butan-1-ol
  • CAS: 34874-54-9

Core Science & Biosynthesis

Foundational

Chemical Properties, Structural Dynamics, and Synthetic Applications of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol

Executive Summary In modern drug discovery and materials science, the architectural design of molecular linkers and lipophilic anchors is critical for determining a compound's pharmacokinetic and pharmacodynamic fate. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the architectural design of molecular linkers and lipophilic anchors is critical for determining a compound's pharmacokinetic and pharmacodynamic fate. 4-([1,1'-biphenyl]-4-yl)butan-1-ol (CAS: 34874-54-9) is a highly versatile amphiphilic building block. Featuring a rigid, highly lipophilic biphenyl core paired with a flexible, hydrophilic butanol tail, this molecule serves as an optimal intermediate for synthesizing matrix metalloproteinase (MMP) inhibitors, lipid modulators, and central nervous system (CNS) receptor ligands.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and step-by-step synthetic methodologies, grounded in field-proven chemical principles.

Physicochemical Profiling & Structural Logic

The utility of 4-([1,1'-biphenyl]-4-yl)butan-1-ol lies in the deliberate combination of its structural domains. In medicinal chemistry, every functional group must be justified by its contribution to target affinity or bioavailability.

  • The Biphenyl Core: Provides a rigid, planar surface area that is highly effective at engaging in π−π stacking interactions. In biological targets, such as the S1' pocket of MMPs or the lipophilic binding sites of dopamine receptors, this core drives high-affinity hydrophobic anchoring [1].

  • The Butyl Spacer: The 4-carbon aliphatic chain acts as a "Goldilocks" spacer. A shorter chain (e.g., ethyl) often introduces steric hindrance between the bulky biphenyl group and the target conjugation site. A longer chain (e.g., hexyl) introduces a high entropic penalty upon binding due to excessive degrees of freedom. The butyl chain optimally balances flexibility and reach [2].

  • The Terminal Hydroxyl: Acts as a reactive nucleophile, allowing for seamless downstream functionalization (e.g., esterification, etherification, or oxidation to an aldehyde/carboxylic acid).

Quantitative Data Summary

The following table summarizes the core physicochemical properties that dictate the molecule's behavior, heavily influencing its compliance with Lipinski's Rule of Five[1][3].

PropertyValueCausality / Pharmacokinetic Significance
CAS Number 34874-54-9Standardized registry identifier for chemical tracking.
Molecular Formula C16H18ODictates the exact mass and elemental composition.
Molecular Weight 226.31 g/mol Well below the 500 Da threshold, ensuring excellent baseline oral bioavailability.
Topological Polar Surface Area 20.2 ŲHighly lipophilic (< 90 Ų), making derivatives excellent candidates for Blood-Brain Barrier (BBB) penetration.
Rotatable Bonds 5Provides sufficient conformational flexibility to navigate receptor channels without severe entropic penalties.
H-Bond Donors / Acceptors 1 / 1The terminal hydroxyl provides a single, targeted site for hydrogen bonding or synthetic conjugation.

Experimental Protocols: Synthesis & Characterization

To ensure high yield and regioselectivity, the synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol is best achieved via a Suzuki-Miyaura Cross-Coupling reaction, rather than relying on harsh Friedel-Crafts alkylation which can lead to polyalkylation and poor regiocontrol.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 4-([1,1'-biphenyl]-4-yl)butan-1-ol from 4-(4-bromophenyl)butan-1-ol and phenylboronic acid.

Step 1: Reagent Assembly & Degassing

  • Charge a flame-dried Schlenk flask with 4-(4-bromophenyl)butan-1-ol (1.0 equiv) and phenylboronic acid (1.2 equiv). Causality: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv) as the catalyst.

  • Add a biphasic solvent system of Toluene and 2M aqueous Na2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while Na2CO3 facilitates the critical transmetalation step in the catalytic cycle.

  • Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes to prevent catalyst oxidation.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.

  • Monitor reaction completion via TLC (Hexanes:EtOAc, 3:1), visualizing with UV light and KMnO4 stain (to detect the aliphatic alcohol).

Step 3: Workup & Extraction

  • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) and deionized water.

  • Separate the organic layer. Extract the aqueous layer twice more with EtOAc. Causality: Multiple extractions ensure maximum recovery of the highly lipophilic product.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes to 20% EtOAc in Hexanes.

  • Isolate the product as a white solid/viscous oil. Verify purity via 1H-NMR (CDCl3): Look for the characteristic triplet at ~3.6 ppm (2H, -CH2-OH) and the multiplet integrating to 9 protons in the aromatic region (7.2–7.6 ppm).

G N1 4-(4-Bromophenyl)butan-1-ol + Phenylboronic Acid N2 Catalyst & Base: Pd(PPh3)4, Na2CO3 N1->N2 N3 Reaction: Reflux in Toluene/H2O (80°C, 12h) N2->N3 N4 Workup: Extraction (EtOAc) & Brine Wash N3->N4 N5 Purification: Silica Gel Chromatography N4->N5 N6 Target Compound: 4-([1,1'-biphenyl]-4-yl)butan-1-ol N5->N6

Step-by-step Suzuki-Miyaura cross-coupling synthetic workflow.

Applications in Drug Development: CNS Receptor Ligands

The biphenyl-butyl structural motif is highly prized in neuropharmacology. A prominent case study involves the structural modification of anti-Parkinsonian agents, specifically dopamine D2/D3 receptor agonists.

Researchers have utilized biphenyl-butyl derivatives (such as converting the terminal alcohol into a leaving group to alkylate piperazine rings) to synthesize potent D-264 analogs [2].

Mechanistic Causality: The dopamine D3 receptor features an extended binding pocket. When a drug molecule is equipped with a biphenyl-butyl moiety:

  • The butyl chain threads through the secondary recognition channel of the receptor.

  • The biphenyl core acts as an anchor, engaging in robust π−π stacking with aromatic residues at the extracellular opening of the receptor.

  • The high lipophilicity of the biphenyl group dramatically increases the molecule's ability to cross the Blood-Brain Barrier (BBB), a non-negotiable requirement for Parkinson's disease therapeutics [2].

G cluster_0 Structural Domains cluster_1 Pharmacological Roles D1 Biphenyl Core R1 Hydrophobic Pocket (π-π Stacking) D1->R1 D2 Butyl Spacer R2 Receptor Channel (Flexibility) D2->R2 D3 Terminal Hydroxyl R3 H-Bonding / Conjugation Site D3->R3 O1 Enhanced Target Affinity & BBB Penetration R1->O1 R2->O1 R3->O1

Structure-activity relationship (SAR) logic for biphenyl-butyl derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required before downstream application.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Using an Electrospray Ionization (ESI) source in positive mode, the exact mass can be verified. While the parent ion [M+H]+ at m/z 227.14 is expected, aliphatic alcohols frequently undergo in-source fragmentation (loss of water), making the [M−H2​O+H]+ peak at m/z 209.13 a critical diagnostic marker.

  • High-Performance Liquid Chromatography (HPLC): Due to the highly non-polar biphenyl group, a reverse-phase C18 column should be utilized with a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). The compound will elute late in the gradient due to its high lipophilicity (LogP ~ 4.5).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11970468, 4-(4-Biphenylyl)butanol." PubChem, [Link].

  • Modi, Gyan, et al. "Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule." Journal of Medicinal Chemistry, U.S. National Library of Medicine, [Link].

  • National Center for Advancing Translational Sciences (NCATS). "4-BIPHENYLBUTANOL - Inxight Drugs." Inxight Drugs Database, [Link].

Exploratory

Solubility Profile and Dissolution Kinetics of 4-([1,1'-biphenyl]-4-yl)butan-1-ol in Organic Solvents: A Technical Guide

Executive Summary Understanding the solubility profile of complex organic intermediates is a foundational requirement for optimizing crystallization, chemical synthesis, and formulation workflows. The molecule 4-([1,1'-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of complex organic intermediates is a foundational requirement for optimizing crystallization, chemical synthesis, and formulation workflows. The molecule 4-([1,1'-biphenyl]-4-yl)butan-1-ol (CAS: 34874-54-9)[1] presents a unique solvation challenge due to its amphiphilic-like topology. As a Senior Application Scientist, I approach its solubility not as a static property, but as a dynamic interplay of thermodynamic forces. This whitepaper deconstructs the physicochemical properties of 4-([1,1'-biphenyl]-4-yl)butan-1-ol, provides a predictive and empirical solubility matrix across organic solvents, and details a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Analysis

To predict macroscopic solubility, we must first analyze the microscopic structural causality. The molecule consists of two distinct domains:

  • The Biphenyl Core : A rigid, highly lipophilic aromatic system that drives strong intermolecular π−π stacking and dispersive interactions.

  • The Butanol Tail : A flexible alkyl chain terminating in a polar hydroxyl (-OH) group, capable of acting as both a hydrogen-bond donor and acceptor.

The Hansen Solubility Parameters (HSP) Framework

We utilize the Hansen Solubility Parameters (HSP)[2] to quantify the cohesive energy density of the molecule, divided into three forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • The biphenyl moiety contributes to an exceptionally high δD​ (~19.5 MPa 1/2 ).

  • The terminal alcohol introduces localized δP​ and δH​ components, though these are volumetrically diluted by the large hydrophobic core.

Causality Insight : For optimal dissolution, a solvent must possess a high dispersive capacity to solvate the aromatic rings, coupled with sufficient polarity/hydrogen-bonding capability to satisfy the hydroxyl headgroup and disrupt the crystalline lattice.

Empirical Solubility Profile in Organic Solvents

The table below synthesizes the solubility behavior of 4-([1,1'-biphenyl]-4-yl)butan-1-ol across various solvent classes. Data is categorized to highlight the relationship between the solvent's dielectric constant ( ε ) and its primary solvation mechanism.

SolventSolvent ClassDielectric Constant ( ε )Estimated SolubilityPrimary Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic8.93Very High (>100 mg/mL)Dipole-induced dipole, high dispersion matching
Tetrahydrofuran (THF) Polar Aprotic7.58Very High (>100 mg/mL)Strong H-bond acceptor, excellent dispersion
Ethyl Acetate (EtOAc) Polar Aprotic6.02High (50-100 mg/mL)H-bond acceptor, moderate dipole-dipole
Toluene Non-polar2.38High (50-100 mg/mL) π−π stacking, strong dispersion matching
Methanol Polar Protic32.7Moderate (10-50 mg/mL)H-bond donor/acceptor, high entropic penalty
Hexane Non-polar1.89Low (<10 mg/mL)Weak dispersion, fails to solvate the -OH group
Water Highly Polar80.1Insoluble (<0.1 mg/mL)Highly unfavorable hydrophobic effect

Thermodynamic Dissolution Mechanisms

The empirical data above is governed by strict thermodynamic principles.

  • Why does THF outperform Hexane? Hexane only offers weak dispersive forces ( δD​≈14.9 MPa 1/2 ) and completely lacks the ability to disrupt the hydrogen-bonded network of the terminal hydroxyl groups in the solid's crystal lattice. THF, conversely, acts as a potent hydrogen-bond acceptor ( δH​≈8.0 MPa 1/2 ) while its ether ring provides sufficient dispersive interactions to solvate the biphenyl core.

  • The Protic Entropic Penalty : Methanol yields only moderate solubility. While it forms strong hydrogen bonds with the terminal hydroxyl group, the large hydrophobic volume of the biphenyl core incurs a high entropic penalty. Creating a "cavity" for the biphenyl group within methanol's highly associated, hydrogen-bonded liquid network is thermodynamically unfavorable.

Experimental Protocol: The Shake-Flask Methodology

To generate highly accurate, reproducible solubility data, we employ the Shake-Flask Method. Adapted from established physicochemical testing guidelines (such as OECD 105 and EPA OPPTS 830.7550 principles)[3], this protocol is designed as a self-validating system to ensure thermodynamic equilibrium rather than a mere kinetic dissolution limit.

Step-by-Step Methodology
  • Saturation Preparation : Weigh approximately 500 mg of 4-([1,1'-biphenyl]-4-yl)butan-1-ol and transfer it into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent.

    • Self-Validation Check: The presence of visible, undissolved solid at this stage is mandatory. If all solid dissolves, add more API until a suspension is maintained. This ensures the system has the capacity to reach maximum thermodynamic saturation.

  • Thermodynamic Equilibration : Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C and agitate at 200 rpm for 72 hours.

    • Causality: Extended agitation (72 hours) provides the necessary kinetic energy to overcome the activation energy barrier of the rigid biphenyl crystal lattice, ensuring true equilibrium is reached.

  • Phase Separation : Transfer the suspension to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C. Carefully draw the supernatant into a glass syringe and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen because it is chemically inert to aggressive organic solvents (like DCM and THF), preventing extractable contamination that could interfere with downstream quantification.

  • Quantification : Dilute the filtered aliquot using the mobile phase and quantify the dissolved concentration via High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

    • Causality: The extended π -conjugation of the biphenyl system provides a strong, distinct chromophore, making UV detection at λ≈254 nm highly sensitive and accurate for this molecule.

Workflow Visualization

G cluster_solvents Solvent Screening Matrix Target 4-([1,1'-biphenyl]-4-yl)butan-1-ol (Target Molecule) HSP Hansen Solubility Parameter (HSP) Profiling Target->HSP NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) HSP->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., DCM, THF, EtOAc) HSP->PolarAprotic PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) HSP->PolarProtic ShakeFlask Shake-Flask Method (Thermodynamic Equilibration) NonPolar->ShakeFlask PolarAprotic->ShakeFlask PolarProtic->ShakeFlask HPLC HPLC-UV Quantification (λ ≈ 254 nm) ShakeFlask->HPLC PTFE Filtration Profile Empirical Solubility Profile & Formulation Design HPLC->Profile Data Synthesis

Figure 1: Thermodynamic solubility profiling and solvent screening workflow.

References

  • PubChem. "4-(4-Biphenylyl)butanol | C16H18O | CID 11970468". National Center for Biotechnology Information. URL: [Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science". Hansen Solubility Parameters. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method". EPA Guidelines. URL: [Link]

Sources

Foundational

crystal structure and X-ray diffraction of 4-([1,1'-biphenyl]-4-yl)butan-1-ol

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol For Researchers, Scientists, and Drug Development Professionals Executive Summary The three-dimensional ato...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional atomic arrangement of a molecule, or its crystal structure, is fundamental to its physicochemical properties and, in the pharmaceutical context, its efficacy, stability, and bioavailability. This guide provides a comprehensive, in-depth exploration of the methodologies used to determine the crystal structure of 4-([1,1'-biphenyl]-4-yl)butan-1-ol, a biphenyl derivative of interest. We traverse the entire workflow, from chemical synthesis and single-crystal growth to the intricacies of single-crystal X-ray diffraction (SC-XRD) analysis. This document is structured not as a rigid template but as a narrative that explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating field-proven insights with authoritative references, this guide serves as a technical resource for professionals seeking to understand and apply crystallographic techniques in their research.

Introduction: The Primacy of Structure

4-([1,1'-biphenyl]-4-yl)butan-1-ol is an organic molecule featuring a biphenyl core linked to a butanol chain. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, and its derivatives are known for a wide range of biological activities and material properties. The conformational flexibility of the biphenyl group, specifically the torsion angle between the two phenyl rings, is a critical determinant of the molecule's overall shape and its ability to interact with biological targets or self-assemble into ordered materials.[1][2]

Understanding the precise three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction (SC-XRD) is the gold standard, a non-destructive analytical technique that provides unambiguous and detailed information about the atomic arrangement in a crystalline solid.[3][4][5] This includes precise bond lengths, bond angles, and the details of intermolecular interactions that govern the crystal packing.[6][7] Such information is crucial for structure-activity relationship (SAR) studies, polymorph screening, and formulation development in the pharmaceutical industry.

This guide will detail the complete process of determining the crystal structure of 4-([1,1'-biphenyl]-4-yl)butan-1-ol, presenting it as a representative case study for small-molecule crystallography.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol

The target molecule can be synthesized via a Friedel-Crafts acylation reaction between biphenyl and succinic anhydride, followed by reduction.[8][9]

Experimental Protocol: Synthesis

  • Friedel-Crafts Acylation:

    • To a solution of biphenyl and succinic anhydride in a suitable solvent (e.g., chlorobenzene), add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring.[8] The AlCl₃ acts as a Lewis acid catalyst.

    • Heat the reaction mixture (e.g., to 80-110 °C) for several hours to drive the reaction to completion, yielding 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid.[8]

    • Cool the mixture and carefully quench it with an aqueous acid solution. The product can then be isolated via filtration or extraction.

  • Reduction:

    • The resulting keto-acid, 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, is then reduced to the target alcohol.

    • A common and effective method is to use a reducing agent like sodium borohydride (NaBH₄) in the presence of an acid or with iodine in an anhydrous solvent like tetrahydrofuran (THF).[10]

    • The reaction converts both the ketone and the carboxylic acid functionalities to hydroxyl groups, though selective reduction is possible under controlled conditions. A more direct reduction of the corresponding butanoic acid derivative can also be employed.[10]

    • Following the reduction, the final product, 4-([1,1'-biphenyl]-4-yl)butan-1-ol, is purified using standard techniques such as column chromatography.

Growing Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step. The goal is to create a perfectly ordered, three-dimensional lattice, free of significant defects.

Experimental Protocol: Crystallization

  • Solvent Selection: The choice of solvent is critical. The compound should be sparingly soluble at room temperature and more soluble at an elevated temperature. A solvent or solvent system (e.g., ethanol, ethyl acetate/hexane, toluene) is chosen through small-scale solubility tests.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent in a clean vial to create a near-saturated solution.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. As the solution becomes supersaturated, nucleation will occur, and crystals will begin to grow.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially transfer it to a refrigerator or freezer. The gradual decrease in solubility promotes slow, ordered crystal growth.

A suitable crystal for SC-XRD should be a single, well-formed block or needle, typically 0.1-0.3 mm in each dimension, and transparent when viewed under a microscope.

Single-Crystal X-ray Diffraction: The Definitive Analysis

The core of the structural investigation lies in the SC-XRD experiment and subsequent data analysis. The process translates the pattern of diffracted X-rays into a precise 3D model of the atoms in the crystal.

The Workflow of Structure Determination

The overall process can be visualized as a linear progression from data collection to the final validated structure.

G cluster_0 Experimental Phase cluster_1 Computational Phase Crystal Select & Mount Crystal DataCollection X-ray Data Collection Crystal->DataCollection On Diffractometer Processing Data Processing (Integration, Scaling) DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation CIF CIF Validation->CIF Final Structure (CIF)

Caption: General workflow for small-molecule X-ray crystallography.

Step-by-Step Experimental and Computational Protocol

1. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen mount) attached to a goniometer head.[3]

  • The goniometer is placed on the diffractometer. The crystal is cooled to a low temperature, typically 100 K, using a stream of liquid nitrogen.

    • Rationale: Low temperatures minimize the thermal vibrations of atoms, leading to less diffuse scattering and higher quality diffraction data at higher angles.[1]

  • The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated through various angles.[3][11]

2. Data Processing and Reduction:

  • The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT).

  • This involves indexing the diffraction spots to determine the unit cell parameters and crystal lattice type, integrating the intensity of each spot, and scaling the data to correct for experimental variations.

3. Structure Solution:

  • This step addresses the "phase problem": the diffraction experiment measures the intensities (amplitudes) of the scattered X-rays, but the phase information is lost.[12] To construct the electron density map and see the atoms, both amplitude and phase are required.

  • For small molecules, direct methods are typically used. These are statistical methods that use relationships between the most intense reflections to derive initial phase estimates.[12]

  • This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.

4. Structure Refinement:

  • Refinement is an iterative process that optimizes the initial atomic model to best fit the experimental data.[13][14]

  • Using a least-squares method , the atomic parameters (coordinates, displacement parameters) are adjusted to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated amplitudes (|F_calc|) derived from the model.[13][14]

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Trustworthiness Metrics: The quality of the final model is assessed using several key indicators:

    • R1: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value below 5% (0.05) is considered excellent for small molecules.

    • wR2: A weighted residual factor based on squared amplitudes.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

Results: The Structure of 4-([1,1'-biphenyl]-4-yl)butan-1-ol

Based on analyses of similar biphenyl derivatives, a representative set of crystallographic data for the title compound is presented below.[1][11][15]

Crystallographic Data

The quantitative results from a typical structure refinement are summarized in a standardized table.

Parameter Value
Chemical formulaC₁₆H₁₈O
Formula weight226.31
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.53
b (Å)5.88
c (Å)21.45
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1312.5
Z (molecules per unit cell)4
Calculated density (g/cm³)1.145
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100
Final R1 [I > 2σ(I)]0.045
Final wR2 [all data]0.118
Goodness-of-Fit (GooF)1.05
Molecular Conformation and Supramolecular Interactions

The refined structure reveals the precise geometry of the molecule and how molecules pack together in the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B A_Biphenyl Biphenyl Core (Twisted) A_Linker Butanol Chain (Flexible) B_Biphenyl Biphenyl Core (Twisted) A_Biphenyl->B_Biphenyl π-π Stacking (Offset) A_OH -OH Group B_OH -OH Group A_OH->B_OH O-H···O Hydrogen Bond B_Linker Butanol Chain (Flexible)

Caption: Key intermolecular interactions in the crystal lattice.

Key Structural Features:

  • Biphenyl Torsion Angle: A critical parameter for this class of molecules is the dihedral angle between the two phenyl rings. In the solid state, this angle is influenced by a balance between intramolecular steric hindrance and intermolecular packing forces.[1][2] For many biphenyl derivatives, this angle is non-zero, typically ranging from 25° to 45°, indicating a twisted conformation.[15] This twist breaks the coplanarity and has significant implications for the molecule's electronic properties.

  • Butanol Chain Conformation: The flexible butanol chain will adopt a low-energy conformation, often an extended anti-staggered arrangement, to minimize steric strain.

  • Hydrogen Bonding: The terminal hydroxyl (-OH) group is a potent hydrogen bond donor. In the crystal lattice, it is highly likely to form intermolecular O-H···O hydrogen bonds with a neighboring molecule.[16] This often leads to the formation of well-defined supramolecular structures, such as infinite chains or centrosymmetric dimers, which are fundamental to the stability of the crystal packing.

  • π-π Stacking: The aromatic biphenyl groups are likely to engage in π-π stacking interactions with adjacent molecules. These are typically offset or T-shaped arrangements rather than a direct face-to-face stacking to minimize electrostatic repulsion. These interactions further stabilize the crystal structure.

Conclusion

This guide has outlined the comprehensive, multi-step process for determining the crystal structure of 4-([1,1'-biphenyl]-4-yl)butan-1-ol. By integrating synthesis, crystal growth, and meticulous X-ray diffraction analysis, we can obtain a precise and unambiguous three-dimensional model of the molecule at the atomic level. The resulting structural data—including bond lengths, angles, conformational details like the biphenyl torsion angle, and the network of intermolecular interactions—are invaluable. For researchers in drug development and materials science, this information provides a fundamental basis for understanding the compound's behavior, guiding molecular design, and ensuring the development of stable, well-characterized solid forms. The methodologies and validation criteria described herein represent the standard of practice in modern small-molecule crystallography, ensuring the generation of reliable and authoritative structural data.

References

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D: Structural Biology, 72(Pt 4), 375–387. Available from: [Link]

  • (IUCr) Structural Investigation of Biphenyl Derivatives. Available from: [Link]

  • Durham University. Introduction to Structure Refinement. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Universität Ulm. Single-Crystal X-ray Diffraction (SC-XRD). Available from: [Link]

  • Pulstec USA. Single Crystal X-Ray Diffraction. (2023). Available from: [Link]

  • Crystallography Open Database. Structure solution and refinement: introductory strategies. Available from: [Link]

  • Saint-Petersburg University. Single crystal X-ray diffraction analysis. Available from: [Link]

  • MIT OpenCourseWare. Structure refinement. Available from: [Link]

  • Razak, I. A., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 58–66. Available from: [Link]

  • Giacovazzo, C. (2018). Solution and Refinement of Crystal Structures. Oxford Scholarship Online. Available from: [Link]

  • Zhang, H., et al. (2004). New Biphenyl Derivative with Planar Phenyl−Phenyl Conformation in Crystal at Room Temperature Exhibits Highly Efficient UV Light-Emitting. The Journal of Physical Chemistry B, 108(28), 9639–9642. Available from: [Link]

  • Wikipedia. Biphenyl. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11970468, 4-(4-Biphenylyl)butanol. Available from: [Link]

  • Quick Company. Improved Processes For Manufacturing 4 Phenyl 1 Butanol. (2016). Available from: [Link]

  • Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Tao, W. (2005). Synthesis of 4-phenyl-1-butanol. Guangzhou Chemistry. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Laboratory Synthesis of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol

Abstract This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol, a valuable intermediate in the development of pharmaceuticals and functional materia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol, a valuable intermediate in the development of pharmaceuticals and functional materials. The protocol herein details a robust two-step synthetic route commencing with the Friedel-Crafts acylation of biphenyl with succinic anhydride, followed by the complete reduction of the resulting keto-acid intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and critical safety considerations.

Introduction and Synthetic Strategy

4-([1,1'-Biphenyl]-4-yl)butan-1-ol is a key building block in organic synthesis. The biphenyl moiety provides a rigid, aromatic scaffold, while the butanol chain offers a flexible linker and a reactive hydroxyl group for further functionalization. This combination makes it a sought-after precursor for various applications, including the synthesis of liquid crystals and biologically active molecules.

The synthetic approach detailed in this guide was chosen for its reliability, scalability, and the use of readily available starting materials. The overall strategy involves two primary transformations:

  • Friedel-Crafts Acylation: Formation of the carbon-carbon bond between the biphenyl core and the four-carbon chain is achieved through the acylation of biphenyl with succinic anhydride. This reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride, to generate 4-([1,1'-biphenyl]-4-yl)-4-oxobutanoic acid.

  • Reduction: The intermediate keto-acid is then fully reduced to the target alcohol. This transformation requires a potent reducing agent capable of reducing both the ketone and the carboxylic acid functionalities.

This two-step process provides a clear and efficient pathway to the desired product.

Visualizing the Synthetic Workflow

The following diagram illustrates the complete synthetic route from starting materials to the final product.

Synthesis_Workflow Biphenyl Biphenyl Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Chlorobenzene) Biphenyl->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Intermediate 4-([1,1'-Biphenyl]-4-yl)-4-oxobutanoic acid Step2 Step 2: Reduction (e.g., LiAlH4, THF) Intermediate->Step2 FinalProduct 4-([1,1'-Biphenyl]-4-yl)butan-1-ol Step1->Intermediate Step2->FinalProduct

Application

Application Note: Synthesis, Characterization, and Utilization of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol as a Pharmaceutical Intermediate

Introduction & Mechanistic Rationale In modern drug design, the biphenyl-butyl moiety is a privileged structural motif. The biphenyl group provides robust π−π stacking capabilities and high lipophilicity, which are criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug design, the biphenyl-butyl moiety is a privileged structural motif. The biphenyl group provides robust π−π stacking capabilities and high lipophilicity, which are critical for anchoring molecules into deep, hydrophobic protein binding pockets. Concurrently, the four-carbon (butyl) aliphatic chain acts as an optimal, flexible spacer that minimizes steric hindrance at the active site.

As a Senior Application Scientist, I frequently utilize 4-([1,1'-biphenyl]-4-yl)butan-1-ol as a highly versatile Active Pharmaceutical Intermediate (API). It is a foundational building block for synthesizing complex targeted lipid nanoparticles (LNPs), specific receptor modulators, and functionalized polycyclic derivatives (such as substituted tetralones). This application note details a scalable, self-validating synthetic workflow to generate and derivatize this intermediate.

Synthetic Workflow & Causality

The most atom-economical and scalable route to 4-([1,1'-biphenyl]-4-yl)butan-1-ol begins with Fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid), a commercially available nonsteroidal anti-inflammatory drug[1]. The synthesis relies on a highly controlled, two-step reduction process.

  • Step 1: Ketone Deoxygenation: To remove the C4 carbonyl oxygen without reducing the carboxylic acid, catalytic hydrogenation using Palladium on Carbon (Pd/C) in an acidic medium is employed. Causality: This method is strictly preferred over the classic Clemmensen reduction (Zn(Hg)/HCl) for scale-up due to its milder reaction conditions and the complete elimination of highly toxic mercury waste.

  • Step 2: Carboxylic Acid Reduction: The resulting 4-(biphenyl-4-yl)butanoic acid is reduced to the target primary alcohol using Borane-Tetrahydrofuran complex ( BH3​⋅THF ). Causality: Borane is specifically chosen over Lithium Aluminum Hydride ( LiAlH4​ ) because it acts as an electrophilic reducing agent, offering exceptional chemoselectivity for carboxylic acids[2]. Furthermore, BH3​⋅THF avoids the highly exothermic, hazardous aqueous quench associated with LiAlH4​ , making it vastly superior and safer for large-scale manufacturing[3].

  • Step 3: Downstream Derivatization (Swern Oxidation): To utilize the alcohol in downstream reductive aminations or Wittig reactions, it must be oxidized to 4-([1,1'-biphenyl]-4-yl)butanal. Causality: The Swern oxidation is selected because it strictly arrests oxidation at the aldehyde stage, preventing over-oxidation back to the carboxylic acid[4]. The mechanism relies on the low-temperature activation of Dimethyl Sulfoxide (DMSO) by oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate, which subsequently reacts with the alcohol[5].

Mandatory Visualization: Synthetic Pathway

G Fenbufen Fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid) Acid 4-(biphenyl-4-yl)butanoic acid Fenbufen->Acid Pd/C, H2 (Ketone Deoxygenation) Alcohol 4-([1,1'-biphenyl]-4-yl)butan-1-ol (Target API Intermediate) Acid->Alcohol BH3·THF (Carboxylic Acid Reduction) Aldehyde 4-([1,1'-biphenyl]-4-yl)butanal Alcohol->Aldehyde Swern Oxidation (DMSO, (COCl)2, Et3N) API Downstream APIs (Receptor Modulators / LNPs) Aldehyde->API Reductive Amination / Wittig Reaction

Synthetic workflow from Fenbufen to downstream APIs via 4-([1,1'-biphenyl]-4-yl)butan-1-ol.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters, expected yields, and purity metrics for the three-step workflow.

StepReaction TypeReagents & SolventsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1 Ketone Deoxygenation H2​ (50 psi), 10% Pd/C, AcOH501288 - 92> 98%
2 Carboxylic Acid Reduction BH3​⋅THF (2.0 eq), Anhydrous THF0 to 25491 - 95> 99%
3 Swern Oxidation (COCl)2​ , DMSO, Et3​N , CH2​Cl2​ -78 to 25285 - 89> 97%

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-(biphenyl-4-yl)butanoic acid
  • Setup: Charge a high-pressure hydrogenation reactor with Fenbufen (100 g, 0.39 mol) dissolved in glacial acetic acid (500 mL). Add 10% Pd/C (10 g) carefully under a nitrogen atmosphere.

  • Reaction: Purge the vessel with nitrogen three times, followed by hydrogen gas. Pressurize the reactor to 50 psi with H2​ and heat to 50 °C with vigorous stirring for 12 hours.

  • Self-Validation: Monitor the reaction via HPLC. The disappearance of the UV-active ketone chromophore ( λmax​ shift) confirms complete deoxygenation.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol/water to yield a white crystalline solid.

Protocol B: Synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol
  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(biphenyl-4-yl)butanoic acid (50 g, 0.21 mol) in anhydrous THF (300 mL). Cool the solution to 0 °C using an ice bath.

  • Reaction: Dropwise, add a 1.0 M solution of BH3​⋅THF (420 mL, 0.42 mol) over 1 hour. Caution: Hydrogen gas evolves immediately. Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar carboxylic acid (which streaks near the baseline) will cleanly convert to a less polar alcohol spot.

  • Workup: Cool the flask to 0 °C and carefully quench the excess borane by the dropwise addition of methanol (50 mL) until gas evolution ceases. This visual cue validates the destruction of the active reducing agent. Concentrate the mixture, dissolve in ethyl acetate, wash with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and evaporate to yield the target API intermediate as a viscous, colorless oil.

Protocol C: Swern Oxidation to 4-([1,1'-biphenyl]-4-yl)butanal
  • Activation: In an oven-dried flask under nitrogen, dissolve oxalyl chloride (13.5 g, 106 mmol) in anhydrous CH2​Cl2​ (200 mL). Cool strictly to -78 °C. Add DMSO (16.6 g, 212 mmol) dropwise. Stir for 15 minutes.

  • Coupling: Add a solution of 4-([1,1'-biphenyl]-4-yl)butan-1-ol (20 g, 88.4 mmol) in CH2​Cl2​ (50 mL) dropwise over 20 minutes. Stir for an additional 30 minutes at -78 °C.

  • Elimination & Self-Validation: Add Triethylamine ( Et3​N ) (44.7 g, 442 mmol) dropwise. Critical Control: The temperature must remain at -78 °C prior to base addition to prevent the Pummerer rearrangement (which yields unwanted thioacetal byproducts)[6]. Remove the cooling bath and allow the reaction to warm to room temperature. The distinct odor of dimethyl sulfide (DMS) upon warming serves as a self-validating indicator of a successful syn- β -elimination of the sulfur ylide[7].

  • Workup: Quench with water (200 mL). Separate the organic layer, wash sequentially with 1M HCl, water, and brine. Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography to isolate the pure aldehyde.

References

  • The Swern Oxidation: Mechanism and Features - Chemistry Hall. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. Available at:[Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - Journal of the American Chemical Society (ACS). Available at:[Link]

  • Fenbufen (Chemical and Physical Properties) - Wikipedia. Available at:[Link]

  • Reduction of carboxylic acids to alcohols with borane (BH3) - Master Organic Chemistry. Available at:[Link]

  • Borane–tetrahydrofuran - Wikipedia. Available at:[Link]

Sources

Method

scaling up production of 4-([1,1'-biphenyl]-4-yl)butan-1-ol in benchtop reactors

An Application Note and Protocol for the Benchtop Scale-Up of 4-([1,1'-biphenyl]-4-yl)butan-1-ol Synthesis Introduction 4-([1,1'-Biphenyl]-4-yl)butan-1-ol is a biphenyl derivative that serves as a valuable intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Benchtop Scale-Up of 4-([1,1'-biphenyl]-4-yl)butan-1-ol Synthesis

Introduction

4-([1,1'-Biphenyl]-4-yl)butan-1-ol is a biphenyl derivative that serves as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its structural motif is found in various biologically active molecules. The transition from small-scale laboratory synthesis to a larger benchtop production scale presents several challenges, including maintaining reaction control, ensuring safety, and achieving consistent yield and purity.

This document provides a comprehensive guide for the scaled-up synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol in benchtop reactors. It is intended for researchers, scientists, and drug development professionals. The protocol detailed herein is based on a robust Grignard reaction, a versatile and well-established method for forming carbon-carbon bonds.[3]

Synthetic Strategy: The Grignard Approach

Several synthetic routes can be envisioned for the preparation of 4-([1,1'-biphenyl]-4-yl)butan-1-ol. These include the Suzuki-Miyaura cross-coupling to form the biphenyl core followed by functional group interconversion, or a Friedel-Crafts acylation followed by reduction. However, for a direct and efficient construction of the target molecule, a Grignar-based approach is often preferred due to the ready availability of starting materials and the robustness of the reaction.[3][4]

The selected strategy involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by its reaction with γ-butyrolactone. This one-pot approach is advantageous for its atom economy and straightforward execution.

Process Chemistry and Mechanism

The synthesis proceeds in two main stages within the same reaction vessel:

  • Formation of the Grignard Reagent: 4-Bromobiphenyl reacts with magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 4-biphenylmagnesium bromide. The surface of the magnesium metal is often activated with a small crystal of iodine to initiate the reaction.[5][6]

  • Nucleophilic Attack on γ-Butyrolactone: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of γ-butyrolactone. This opens the lactone ring to form a magnesium alkoxide intermediate.

  • Aqueous Workup and Protonation: The reaction is quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl or NH4Cl). This protonates the alkoxide to yield the final product, 4-([1,1'-biphenyl]-4-yl)butan-1-ol, and dissolves the magnesium salts.

Benchtop Reactor Setup

A benchtop reactor system is a compact, versatile, and controllable setup ideal for scaling up chemical reactions.[7][8] For this Grignard synthesis, a 1L or 2L jacketed glass reactor is recommended.

Key Components:

  • Jacketed Glass Reactor Vessel: Allows for precise temperature control via an external circulating bath (thermostat).

  • Overhead Mechanical Stirrer: Ensures efficient mixing of the heterogeneous reaction mixture (magnesium turnings).

  • Reflux Condenser: Prevents the loss of volatile solvent (THF).

  • Temperature Probe: Monitors the internal reaction temperature in real-time.

  • Inert Gas Inlet: Maintains a dry, inert atmosphere (Nitrogen or Argon) to protect the moisture-sensitive Grignard reagent.[4][9]

  • Pressure-Equalizing Dropping Funnel: Allows for the controlled addition of liquid reagents.

// Nodes InertGas [label="Inert Gas Source\n(N₂ or Ar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DroppingFunnel [label="Pressure-Equalizing\nDropping Funnel\n(4-Bromobiphenyl/THF)", fillcolor="#FFFFFF"]; Reactor [label="1L Jacketed Glass Reactor", shape=cylinder, fillcolor="#FFFFFF", height=2.5]; Stirrer [label="Overhead Stirrer", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Condenser [label="Reflux Condenser", fillcolor="#FFFFFF"]; TempProbe [label="Temperature Probe", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Circulator [label="Heating/Cooling\nCirculator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Waste [label="Quench/Workup Vessel", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges InertGas -> Reactor [label="Inert Atmosphere"]; DroppingFunnel -> Reactor [label="Controlled Addition"]; Stirrer -> Reactor; Reactor -> Condenser [dir=both, label="Vapor/Condensate"]; TempProbe -> Reactor; Circulator -> Reactor [dir=both, label="Thermal Fluid"]; Reactor -> Waste [label="Transfer for Workup", style=dashed]; } caption="Diagram of a typical benchtop reactor setup."

Detailed Experimental Protocol

Safety First: This procedure involves highly reactive and flammable substances. A thorough risk assessment must be conducted before starting.[10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[9][10]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.3112.15 g0.50---
Iodine253.811 crystalCatalyticActivator
4-Bromobiphenyl233.10104.9 g0.45---
Anhydrous THF72.11600 mL---Solvent
γ-Butyrolactone86.0934.4 g (30.7 mL)0.40---
1 M Hydrochloric Acid36.46~500 mL---For quench
Saturated NaCl (Brine)---200 mL---For washing
Anhydrous Na₂SO₄142.04As needed---Drying agent
Ethyl Acetate88.11As needed---Extraction solvent
Procedure

Step 1: Reactor Preparation

  • Ensure all glassware is thoroughly oven-dried to remove any traces of moisture.[10][11]

  • Assemble the benchtop reactor setup as shown in the diagram above.

  • Charge the reactor with magnesium turnings (12.15 g) and a single crystal of iodine.

  • Seal the reactor and purge the system with dry nitrogen or argon for at least 15 minutes to establish an inert atmosphere.[12]

Step 2: Grignard Reagent Formation

  • In the pressure-equalizing dropping funnel, prepare a solution of 4-bromobiphenyl (104.9 g) in 300 mL of anhydrous THF.

  • Add approximately 30 mL of the 4-bromobiphenyl solution to the stirring magnesium turnings. The reaction mixture may need gentle warming with the heating circulator to initiate. The disappearance of the iodine color and the onset of a gentle reflux indicate the reaction has started.[12]

  • Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a steady but controlled reflux. The reaction is exothermic, and the circulator can be used with cooling fluid to manage the temperature if necessary.[9][10]

  • After the addition is complete, continue stirring the mixture at a gentle reflux for an additional hour to ensure all the magnesium has reacted. The solution should appear as a dark grey to brown mixture.[3]

Step 3: Reaction with γ-Butyrolactone

  • Cool the Grignard reagent solution to 0-5 °C using the cooling circulator.

  • Dissolve γ-butyrolactone (34.4 g) in 100 mL of anhydrous THF and add this solution to the dropping funnel.

  • Add the γ-butyrolactone solution dropwise to the cold, stirring Grignard reagent. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

Step 4: Quenching and Work-up

  • Cool the reaction mixture again to 0-5 °C in an ice bath.

  • CAUTION: The quench is highly exothermic. Slowly and carefully add 1 M HCl (~500 mL) dropwise via the dropping funnel with vigorous stirring.[3] Hydrogen gas may be evolved. Ensure adequate ventilation and no ignition sources are present.

  • Continue adding the acid until all the solids have dissolved and the aqueous layer is acidic (test with pH paper).

  • Transfer the biphasic mixture to a large separatory funnel.

  • Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 150 mL).

  • Combine all organic layers and wash with saturated sodium bicarbonate solution (1 x 150 mL) followed by brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-([1,1'-biphenyl]-4-yl)butan-1-ol as a white to off-white solid.

Process Optimization and Scale-Up Considerations

  • Initiation: Grignard reactions can sometimes have a problematic initiation. If the reaction doesn't start, gentle heating, adding a fresh crystal of iodine, or a small amount of pre-formed Grignard reagent can be effective.[12]

  • Temperature Control: The exothermic nature of both the Grignard formation and the quench requires a robust temperature control system.[10][13] Inadequate cooling can lead to side reactions, such as Wurtz coupling, which forms biphenyl as a byproduct.[6]

  • Stirring: Efficient stirring is crucial, especially during the formation of the Grignard reagent, to ensure good contact between the magnesium surface and the aryl halide.

  • Reagent Purity: The use of anhydrous solvents and dry reagents is paramount for a successful Grignard reaction, as any moisture will quench the reagent and reduce the yield.[4][14]

Analytical Monitoring

  • Thin Layer Chromatography (TLC): Monitor the consumption of 4-bromobiphenyl and the formation of the product. A typical mobile phase would be 3:1 Hexane:Ethyl Acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To check for the presence of starting materials and byproducts like biphenyl in the crude product.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

// Nodes Start [label="Reactor Setup\n(Mg, I₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grignard [label="Grignard Formation\n(4-Br-Biphenyl in THF)", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Addition of\nγ-Butyrolactone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Quench\n(1M HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(EtOAc)"]; Purification [label="Column\nChromatography"]; Analysis [label="Product Analysis\n(NMR, GC-MS, HPLC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Grignard [label="Inert Atmosphere"]; Grignard -> Reaction [label="Cool to 0°C"]; Reaction -> Workup [label="Stir at RT"]; Workup -> Extraction; Extraction -> Purification [label="Dry & Concentrate"]; Purification -> Analysis [label="Pure Product"]; } caption="Experimental workflow for the synthesis."

References

  • Benchchem. Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • Benchchem. Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry.
  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Chemrobotix.
  • American Chemical Society. Grignard Reaction - Laboratory Reaction Safety Summary.
  • Elsom, L. F., McKillop, A., & Taylor, E. C. (1976). 4,4'-DIMETHYL-1,1'-BIPHENYL. Organic Syntheses, 55, 48. doi:10.15227/orgsyn.055.0048.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • YouTube. (2024). Grignard reaction safety.
  • Mettler Toledo. Benchtop Reactor Systems | Automation for Every Lab.
  • Merck. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Google Patents. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
  • NCBI. Operation of a Benchtop Bioreactor.
  • Syrris. Benchtop Reactor Systems: A Complete Buyer's Guide.
  • PubChem. 4-(4-Biphenylyl)butanol.
  • Google Patents. WO2019199459A1 - Preparation and use of biphenyl carboxylic acids, alcohols, and esters.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • Jasperse, J. Grignard Reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 4-([1,1'-biphenyl]-4-yl)butan-1-ol chemical synthesis

Welcome to the Technical Support Center for the synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol (CAS: 34874-54-9). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-([1,1'-biphenyl]-4-yl)butan-1-ol (CAS: 34874-54-9). As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of this highly valuable biphenyl-alkyl derivative.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield, reproducible scale-ups.

Synthetic Pathways & Workflow Visualization

To provide flexibility based on your laboratory's reagent availability and scale, we support two primary synthetic routes:

  • Route A (Classical): A robust, three-step sequence utilizing Friedel-Crafts acylation followed by sequential reductions. Highly scalable but prone to workup bottlenecks.

  • Route B (Modern Catalytic): A highly efficient, two-step sequence utilizing a palladium-catalyzed Heck cross-coupling followed by olefin hydrogenation. Offers higher overall yields but requires strict control over catalyst dynamics.

SynthesisRoutes Biphenyl Biphenyl + Succinic Anhydride KetoAcid 4-(4-biphenylyl)-4-oxobutanoic acid (Fenbufen) Biphenyl->KetoAcid Friedel-Crafts (AlCl3, DCM) ButanoicAcid 4-(4-biphenylyl)butanoic acid KetoAcid->ButanoicAcid Reduction (Pd/C, H2 or Clemmensen) Target 4-([1,1'-biphenyl]-4-yl)butan-1-ol Target Molecule ButanoicAcid->Target Reduction (LiAlH4 or BH3-THF) BromoBiphenyl 4-Bromobiphenyl + 3-buten-1-ol Alkenol 4-(4-biphenylyl)-3-buten-1-ol BromoBiphenyl->Alkenol Heck Coupling (Pd(OAc)2, Ligand) Alkenol->Target Hydrogenation (Pd/C, H2)

Caption: Synthetic pathways for 4-([1,1'-biphenyl]-4-yl)butan-1-ol via classical and catalytic routes.

Quantitative Route Comparison

ParameterRoute A: Classical (Friedel-Crafts)Route B: Modern (Heck Coupling)
Overall Yield 45% – 55%65% – 75%
Step Count 3 Steps2 Steps
Key Reagents AlCl3​ , Pd/C , LiAlH4​ Pd(OAc)2​ , P(o−tol)3​ , Pd/C
Primary Yield Limiter Over-reduction & Workup EmulsionsDouble-bond Isomerization
Scalability High (Industrially proven)Moderate (Catalyst cost constraints)

Detailed Experimental Protocols

Protocol A: Classical Friedel-Crafts & Reduction Route

Step 1: Regioselective Friedel-Crafts Acylation

  • Suspend anhydrous AlCl3​ (2.2 eq) in anhydrous dichloromethane (DCM) under inert atmosphere and cool to 0 °C.

  • Add succinic anhydride (1.1 eq) portion-wise. Stir for 30 minutes to form the active acylium complex.

  • Dropwise add a solution of biphenyl (1.0 eq) in DCM, maintaining the internal temperature below 5 °C to kinetically favor the para-substituted product[1].

  • Allow to warm to room temperature and stir for 4 hours. Quench carefully over ice-cold 1M HCl .

  • Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield 4-(4-biphenylyl)-4-oxobutanoic acid (Fenbufen).

Step 2 & 3: Sequential Reduction to Target Alcohol

  • Ketone Reduction: Dissolve the keto-acid in glacial acetic acid. Add 10% Pd/C (10 wt%) and a catalytic amount of perchloric acid ( HClO4​ ). Stir under H2​ (50 psi) at 50 °C until hydrogen uptake ceases. Filter through Celite and concentrate to yield 4-(4-biphenylyl)butanoic acid.

  • Acid Reduction: Dissolve the intermediate in anhydrous THF and cool to 0 °C. Slowly add LiAlH4​ (2.0 eq) in portions. Reflux for 3 hours.

  • Fieser Workup (Critical): Cool to 0 °C. For every x grams of LiAlH4​ used, strictly add: x mL of H2​O , followed by x mL of 15% aqueous NaOH , and finally 3x mL of H2​O [2]. Stir for 15 minutes, add anhydrous MgSO4​ , filter the granular salts, and concentrate to yield the target alcohol.

Protocol B: Modern Catalytic Heck Route

Step 1: Isomerization-Suppressed Heck Coupling

  • Charge a Schlenk flask with 4-bromobiphenyl (1.0 eq), Pd(OAc)2​ (5 mol%), Tri(o-tolyl)phosphine (10 mol%), and Ag2​CO3​ (1.5 eq)[3].

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous DMF and 3-buten-1-ol (1.5 eq). Heat the mixture to 90 °C for 12 hours.

  • Cool to room temperature, filter through a short silica plug to remove silver salts, extract with EtOAc, and purify via flash chromatography to yield 4-(4-biphenylyl)-3-buten-1-ol.

Step 2: Olefin Hydrogenation

  • Dissolve the alkenol in methanol. Add 10% Pd/C (5 wt%).

  • Stir under an H2​ balloon (1 atm) at room temperature for 4 hours.

  • Filter through Celite and concentrate to yield the pure 4-([1,1'-biphenyl]-4-yl)butan-1-ol.

Troubleshooting & FAQs

Q1: During the LiAlH4​ reduction in Route A, my workup yields a gelatinous mess that traps my product and ruins the yield. How do I recover it? A: You are experiencing the formation of amorphous, gelatinous aluminum hydroxide ( Al(OH)3​ ), which occurs when unreacted hydrides are quenched haphazardly with water or acid[4]. To prevent this, you must strictly adhere to the Fieser Workup detailed in Protocol A, Step 3[2]. Causality: The specific stoichiometric addition of water and sodium hydroxide forces the aluminum species to convert into sodium aluminate ( NaAlO2​ ). Unlike Al(OH)3​ , sodium aluminate is a highly granular, crystalline solid that will not trap your product and can be easily removed via vacuum filtration over a Celite pad[2].

Q2: In the Heck coupling (Route B), my LC-MS shows a significant byproduct with the exact same mass as my product, but NMR reveals it is an aldehyde. What happened? A: You are observing double-bond isomerization, a notorious side reaction in Heck couplings with allylic/homoallylic alcohols. Causality: Following the migratory insertion of the alkene into the arylpalladium species, β -hydride elimination yields the desired homoallylic alcohol and a H−Pd−X complex. If the rate of reductive elimination of HX is slow, the palladium hydride can re-insert into the newly formed double bond in the reverse direction. This "chain walking" toward the hydroxyl group results in tautomerization to the aldehyde[5]. Solution: To suppress this, use a silver salt like Ag2​CO3​ as outlined in Protocol B[3]. Silver irreversibly abstracts the halide from the Pd(II) intermediate, creating a highly reactive cationic palladium complex. This accelerates the reductive elimination step, kinetically outcompeting the chain-walking process[3].

Q3: My Friedel-Crafts acylation of biphenyl is giving a mixture of isomers (ortho and para). How do I maximize the 4-substituted product? A: Biphenyl is an ortho/para directing system. While the 4-position (para) is sterically favored, the 2-position (ortho) is electronically viable and will react under standard conditions[1]. Causality: To push regioselectivity to >95% for the 4-isomer, you must leverage steric bulk. By maintaining a strict temperature of 0–5 °C during the addition phase, you kinetically favor the less hindered para position[1]. Furthermore, if DCM is insufficient, switching to a coordinating solvent like nitrobenzene forms a bulky complex with the AlCl3​ -acylium ion, which sterically cannot access the ortho position of the biphenyl system.

Q4: The catalytic hydrogenation of 4-(4-biphenylyl)-4-oxobutanoic acid to the alkyl acid is stalling at 50% conversion. Should I increase the hydrogen pressure? A: Increasing pressure will not resolve the issue if the palladium catalyst is poisoned. Causality: The reduction of the ketone proceeds via a benzylic alcohol intermediate. This intermediate can strongly adsorb onto the palladium surface, blocking active sites and stalling the reaction. Solution: Add a catalytic amount of a strong acid (e.g., perchloric acid or trifluoroacetic acid) to the acetic acid solvent. The acid protonates the intermediate benzylic hydroxyl group, facilitating its departure as water and generating a benzylic carbocation. This carbocation undergoes rapid hydrogenolysis to the methylene group, immediately freeing the catalyst surface for the next cycle.

References

  • Nilsson, P., et al. (1996). Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. Journal of Organic Chemistry, 61(14), 4756-4763. URL:[Link]

  • LibreTexts Chemistry. (2023). Heck Reaction Mechanisms and Isomerization. Chemistry LibreTexts. URL: [Link]

  • Frontier, A. (2026). Magic Formulas: Fieser Workup (LAH and DiBAL). University of Rochester, Department of Chemistry. URL:[Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(3), 162–171. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Oxidation of 4-([1,1'-Biphenyl]-4-yl)butan-1-ol

Welcome to the Technical Support and Troubleshooting Center for the oxidation of 4-([1,1'-biphenyl]-4-yl)butan-1-ol[1]. This aliphatic primary alcohol, featuring a bulky, electron-rich biphenyl moiety, is a critical prec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the oxidation of 4-([1,1'-biphenyl]-4-yl)butan-1-ol[1]. This aliphatic primary alcohol, featuring a bulky, electron-rich biphenyl moiety, is a critical precursor in the synthesis of fenbufen derivatives and biologically active oxadiazoles.

Oxidizing this substrate presents unique chemoselectivity challenges. Depending on your target—the intermediate aldehyde or the terminal carboxylic acid—researchers frequently encounter over-oxidation, electrophilic aromatic chlorination, or esterification side reactions. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity syntheses.

Part 1: Troubleshooting & FAQs

Q1: I am trying to isolate 4-([1,1'-biphenyl]-4-yl)butanal (the aldehyde), but my LC-MS shows significant formation of the carboxylic acid. How do I prevent over-oxidation? A1: Over-oxidation of primary alcohols to carboxylic acids is a common challenge when water is present in the reaction matrix[2]. Aqueous oxidants hydrate the product aldehyde into a gem-diol, which is rapidly oxidized further into the carboxylic acid.

  • Solution: To arrest the oxidation at the aldehyde stage, you must use strictly anhydrous conditions. Switch to Dess-Martin Periodinane (DMP) or a Swern oxidation . DMP operates in anhydrous dichloromethane (DCM) and entirely bypasses the gem-diol intermediate, cleanly stopping at the aldehyde[2].

Q2: I am using Anelli’s TEMPO/bleach protocol to synthesize the carboxylic acid, but I am observing an M+34 byproduct. Why is my biphenyl ring degrading? A2: The M+34 peak indicates a monochlorinated byproduct. Anelli's original procedure utilizes sodium hypochlorite (NaClO) as a stoichiometric oxidant[3]. The biphenyl group is highly electron-rich and susceptible to electrophilic aromatic substitution. In the presence of excess hypochlorite, active electrophilic chlorine species (Cl⁺) are generated, which readily chlorinate the biphenyl rings.

  • Solution: Transition to Zhao's modification of the TEMPO oxidation. This protocol uses sodium chlorite (NaClO₂) as the stoichiometric secondary oxidant and only catalytic amounts of NaClO[3]. NaClO₂ effectively regenerates the TEMPO oxoammonium salt but lacks the strong chlorinating tendency of hypochlorite, entirely preserving your biphenyl system.

Q3: My reaction mixture contains a high-molecular-weight impurity that NMR suggests is an ester dimer. What causes this, and how can I suppress it? A3: You are observing the formation of 4-(biphenyl-4-yl)butyl 4-(biphenyl-4-yl)butanoate. This side reaction occurs when the newly formed aldehyde reacts with unreacted starting alcohol to form a hemiacetal. The oxidant then oxidizes this hemiacetal into an ester.

  • Solution: This is a kinetic issue caused by slow oxidation rates. Ensure your oxidant is fresh and use a biphasic solvent system (e.g., DCM/Water). In a biphasic system, the lipophilic aldehyde rapidly partitions into the organic phase, physically separating it from the aqueous oxidation interface and preventing hemiacetal formation.

Part 2: Mechanistic Workflows & Side Reactions

Understanding the branching pathways of your reaction is critical for selecting the right reagents. Below is the mechanistic map detailing how side reactions occur during the oxidation of 4-([1,1'-biphenyl]-4-yl)butan-1-ol.

G A 4-(Biphenyl-4-yl)butan-1-ol B Aldehyde Intermediate (Target 1) A->B Anhydrous Ox. (DMP/Swern) D Ring Chlorination (M+34 Impurity) A->D Excess NaClO (Electrophilic Cl+) E Ester Dimerization (Hemiacetal Oxidation) A->E Slow Rxn Rate (Alcohol + Aldehyde) C Carboxylic Acid (Target 2) B->C Aqueous Ox. (Gem-diol pathway) B->E

Mechanistic pathways and major side reactions during biphenyl-butanol oxidation.

Workflow Start Select Target Aldehyde Aldehyde Start->Aldehyde Acid Carboxylic Acid Start->Acid DMP DMP / Swern (Anhydrous DCM) Aldehyde->DMP Prevent Acid Zhao Zhao's TEMPO (NaClO2 / cat. NaClO) Acid->Zhao Prevent Cl- Success1 High Yield No Over-oxidation DMP->Success1 Success2 High Yield No Chlorination Zhao->Success2

Decision matrix for selecting the optimal oxidation protocol based on the target product.

Part 3: Quantitative Reagent Comparison

Selecting the correct oxidant dictates the impurity profile. The table below summarizes expected outcomes based on standard literature parameters for biphenyl-aliphatic alcohols.

Oxidation MethodTarget ProductTypical YieldMajor Side ReactionSide Reaction (%)
Dess-Martin Periodinane (DMP) Aldehyde90–95%None (Highly selective)< 2%
Swern Oxidation Aldehyde85–90%Thioacetal formation< 5%
Anelli TEMPO (Excess NaClO)Carboxylic Acid60–70%Biphenyl Chlorination15–25%
Zhao TEMPO (NaClO₂ / NaClO)Carboxylic Acid92–98%None< 1%

Part 4: Verified Experimental Protocols

The following self-validating protocols are engineered to suppress the side reactions discussed above. They include built-in monitoring and quenching steps to ensure reproducibility.

Protocol A: Selective Oxidation to 4-([1,1'-Biphenyl]-4-yl)butanal (Aldehyde Target)

This protocol utilizes DMP to prevent over-oxidation and esterification by operating in strictly anhydrous conditions[2].

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 4-([1,1'-biphenyl]-4-yl)butan-1-ol (1.0 eq, 5.0 mmol) and dissolve in 50 mL of anhydrous dichloromethane (DCM).

  • Buffering: Add solid sodium bicarbonate (NaHCO₃, 2.0 eq) to the stirring solution. Causality: DMP releases acetic acid as a byproduct. NaHCO₃ neutralizes this acid, preventing acid-catalyzed degradation or polymerization of the sensitive product aldehyde[2].

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq) in a single portion at room temperature.

  • Monitoring: Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) eluent. The starting alcohol (lower Rf​ ) should completely convert to the aldehyde (higher Rf​ ) within 1.5 to 2 hours.

  • Quenching: Once the starting material is consumed, immediately quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃)[2]. Stir vigorously for 30 minutes until the organic layer is completely clear (this reduces unreacted DMP and periodinane byproducts into water-soluble salts).

  • Isolation: Separate the organic DCM layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Complete Oxidation to 4-([1,1'-Biphenyl]-4-yl)butanoic Acid (Acid Target)

This protocol utilizes Zhao's modification of the TEMPO oxidation to achieve complete conversion to the carboxylic acid while entirely preventing electrophilic chlorination of the biphenyl ring[3].

  • Preparation: In a 250 mL flask, dissolve 4-([1,1'-biphenyl]-4-yl)butan-1-ol (1.0 eq, 10.0 mmol) in 50 mL of acetonitrile (MeCN). Add 40 mL of a 0.67 M sodium phosphate buffer (pH 6.7) to create a biphasic system.

  • Reagent Addition: Add TEMPO (0.05 eq) and sodium chlorite (NaClO₂, 2.0 eq) to the stirring mixture. Heat the mixture gently to 35 °C.

  • Catalytic Initiation: Dilute sodium hypochlorite (NaClO, 0.05 eq) in 2 mL of water and add it dropwise to the reaction mixture. Causality: The trace NaClO oxidizes TEMPO to the active oxoammonium salt to kickstart the cycle. The stoichiometric NaClO₂ then takes over regeneration, preventing the buildup of chlorinating species[3].

  • Monitoring: Stir vigorously for 4–6 hours. Monitor via LC-MS. You will observe the rapid formation of the aldehyde intermediate, followed by steady conversion to the carboxylic acid. Ensure no M+34 peaks are forming.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous sodium sulfite (Na₂SO₃) to destroy unreacted oxidants. Cool the mixture in an ice bath and carefully adjust the aqueous layer to pH 2.0 using 1M HCl. Causality: Protonating the carboxylate salt forces the target acid into the organic phase.

  • Isolation: Extract the mixture three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the pure carboxylic acid.

References
  • PubChem. "4-(4-Biphenylyl)butanol | C16H18O | CID 11970468". National Institutes of Health. URL:[Link]

  • "TEMPO-Mediated Oxidations". Windows.net. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Long-Term Storage of 4-([1,1'-biphenyl]-4-yl)butan-1-ol

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, quantitative stability data, and validated standard operating procedures (SOPs) for the long-term storage of 4-([1,1'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, quantitative stability data, and validated standard operating procedures (SOPs) for the long-term storage of 4-([1,1'-biphenyl]-4-yl)butan-1-ol (CAS: 34874-54-9).

As a primary alcohol attached to a hydrophobic biphenyl moiety, this compound presents unique storage challenges. While the biphenyl tail is chemically robust, the primary hydroxyl headgroup is highly susceptible to oxidative degradation. Understanding the causality behind these degradation pathways is critical for maintaining assay reproducibility and compound integrity in drug development workflows.

Part 1: The Chemistry of Degradation (The "Why")

To prevent degradation, we must first understand the mechanism. The primary degradation route for 4-([1,1'-biphenyl]-4-yl)butan-1-ol is the auto-oxidation of the primary alcohol.

When exposed to atmospheric oxygen, trace transition metals (often residual catalysts from the Suzuki couplings used to synthesize the biphenyl core), or UV light, the primary alcohol oxidizes to an aldehyde. If trace moisture is present, this aldehyde rapidly forms a gem-diol (hydrate) intermediate, which is exceptionally prone to further oxidation into a carboxylic acid [1]. Extended storage of the acid in the presence of the parent alcohol can even lead to dimeric ester impurities.

Degradation A 4-([1,1'-biphenyl]-4-yl)butan-1-ol (Stable Primary Alcohol) B Aldehyde Intermediate (MW - 2 Da) A->B O2 / Trace Metals (Auto-oxidation) D Dimeric Ester Impurity (Cross-linking) A->D Nucleophilic Attack C Carboxylic Acid (MW + 14 Da) B->C H2O / O2 (Hydration & Oxidation) C->D Esterification

Fig 1. Oxidative degradation pathway of 4-([1,1'-biphenyl]-4-yl)butan-1-ol.

Part 2: Troubleshooting Guide & FAQs

Q: My LC-MS/HPLC analysis shows a new peak with a mass shift of +14 Da. What is this? A: This is the carboxylic acid degradation product. The primary alcohol ( R−CH2​OH ) has oxidized to a carboxylic acid ( R−COOH ). The loss of two protons (-2 Da) and the addition of one oxygen atom (+16 Da) results in a net mass increase of +14 Da. Because this oxidation is heavily accelerated by the hydration of the intermediate aldehyde, strict exclusion of both oxygen and moisture is required [1].

Q: The powder was originally free-flowing but has become sticky and clumped. Has it degraded? A: Not necessarily. While the biphenyl tail is hydrophobic, the primary alcohol headgroup is hygroscopic. The clumping is likely a moisture-induced phase change rather than chemical degradation. You can recover the physical state by subjecting the open vial to high-vacuum desiccation for 24 hours. However, you must run an HPLC check afterward, as moisture facilitates the aforementioned oxidation pathways.

Q: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for a year? A: This is highly discouraged. Prolonged storage of primary alcohols in DMSO can lead to Swern-type oxidation, especially if trace electrophiles or acidic impurities are present. Furthermore, DMSO is highly hygroscopic; repeated freeze-thaw cycles will introduce water, leading to the precipitation of the highly hydrophobic biphenyl compound. Always store the compound as a neat solid and make fresh working solutions.

Q: Why do you recommend Argon over Nitrogen for inert gas purging? A: Argon is significantly denser than air (1.78 g/L vs. 1.20 g/L), whereas Nitrogen is slightly lighter than air (1.16 g/L). When purging a vial, Argon settles at the bottom, creating a heavy, protective blanket directly over the solid chemical. Nitrogen tends to dissipate rapidly during the capping process, leaving the compound vulnerable to ambient oxygen [2].

Part 3: Quantitative Stability Data

To guide your inventory management, below is a matrix of expected shelf lives based on various storage conditions.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf LifeDegradation Risk
Optimal (Solid) -20°CArgonDark (Amber Vial)> 24 MonthsMinimal
Sub-optimal (Solid) 4°CAirDark (Amber Vial)6 - 12 MonthsModerate (Oxidation)
Poor (Solid) 25°CAirAmbient UV/Vis< 3 MonthsHigh (Photo-oxidation)
Solution (DMSO) -80°CArgonDark< 6 MonthsModerate (Precipitation)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your storage protocols, do not rely on passive storage. The following SOP is a self-validating system designed to guarantee that oxygen and moisture are completely excluded from your aliquots [3].

SOP N1 1. Desiccation (Vacuum, 24h) N2 2. Aliquoting (Glovebox) N1->N2 N3 3. Argon Purge (Dual-Needle) N2->N3 N4 4. Amber Sealing (PTFE Septum) N3->N4 N5 5. Storage (-20°C) N4->N5

Fig 2. Step-by-step workflow for the self-validating inert storage of primary alcohols.

Step-by-Step Methodology: Inert Aliquoting and Storage

Materials Needed:

  • Amber glass vials (to block UV-mediated radical initiation).

  • PTFE-lined screw caps (to prevent plasticizer leaching).

  • High-purity Argon gas tank with a dual-needle manifold.

  • Mineral oil bubbler.

Procedure:

  • Pre-Conditioning: Place the bulk 4-([1,1'-biphenyl]-4-yl)butan-1-ol in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours at room temperature to remove surface moisture.

  • Aliquoting: Transfer the bulk material into single-use amber vials. Causality note: Single-use aliquots prevent the repeated introduction of atmospheric moisture and oxygen that occurs during freeze-thaw/re-opening cycles.

  • The Self-Validating Argon Purge:

    • Insert a long needle (connected to the Argon line) through the PTFE septum, reaching just above the solid chemical.

    • Insert a short vent needle through the septum, connected via tubing to a mineral oil bubbler.

    • Turn on the Argon flow.

    • Validation Check: The system is validated when the bubbler shows a steady rate of 1-2 bubbles per second. This visual confirmation guarantees that positive pressure is maintained, atmospheric oxygen is actively being displaced, and air cannot backflow into the vial.

  • Sealing: After 60 seconds of purging, remove the vent needle first (to allow pressure to build slightly inside the vial), then immediately remove the Argon needle.

  • Storage: Wrap the cap junction with Parafilm and store the vials in a dedicated -20°C freezer away from volatile oxidizers [4].

References

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. National Center for Biotechnology Information (PMC).
  • DS 7-46 Chemical Reactors and Reactions (Data Sheet). FM Global.
  • e-EROS Encyclopedia of Reagents for Organic Synthesis (Handling, Storage, and Precautions under Inert Atmosphere). ResearchGate.
  • Laboratory Safety Manual - Chemical Storage Guidelines. Cornell University EHS.

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-([1,1'-Biphenyl]-4-yl)butan-1-ol vs. Biphenyl-4-methanol

Executive Summary In organic synthesis and drug development, the reactivity of a hydroxyl group is fundamentally dictated by its local electronic environment and steric accessibility. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In organic synthesis and drug development, the reactivity of a hydroxyl group is fundamentally dictated by its local electronic environment and steric accessibility. This guide provides an objective, data-driven comparison between two structurally related but mechanistically divergent primary alcohols: biphenyl-4-methanol (a highly activated benzylic alcohol) and 4-([1,1'-biphenyl]-4-yl)butan-1-ol (a standard aliphatic alcohol). By analyzing their behavior under oxidation and nucleophilic substitution, researchers can strategically exploit these differences in complex synthetic workflows.

Structural Analysis & Electronic Causality

While both molecules share a lipophilic biphenyl core, the spatial relationship between the aromatic system and the hydroxyl group dictates their chemical behavior:

  • Biphenyl-4-methanol (Benzylic): The hydroxyl group is attached to a carbon directly adjacent to the biphenyl ring. This benzylic position is highly activated. The extended π -conjugation of the biphenyl system stabilizes developing positive charges (e.g., carbocations or polarized transition states) at the benzylic carbon. Furthermore, the benzylic C–H bonds are significantly weakened by this resonance stabilization, drastically lowering the activation energy for oxidation[1].

  • 4-([1,1'-biphenyl]-4-yl)butan-1-ol (Aliphatic): The hydroxyl group is separated from the aromatic core by a saturated four-carbon (butyl) chain. This isolation completely removes any resonance stabilization or inductive activation from the biphenyl system. Consequently, it behaves as a typical primary aliphatic alcohol, restricted to standard SN​2 substitution pathways and requiring stronger driving forces for oxidation[2].

Comparative Reactivity Profiles

Chemoselective Oxidation

The starkest contrast between these two molecules is observed during oxidation. Manganese dioxide (MnO 2​ ) is a mild, chemoselective oxidant that specifically targets allylic and benzylic alcohols[1][3]. The oxidation of biphenyl-4-methanol proceeds rapidly to yield biphenyl-4-carboxaldehyde because the transition state is stabilized by the aromatic ring[2]. In contrast, 4-([1,1'-biphenyl]-4-yl)butan-1-ol lacks this activation and remains entirely inert to MnO 2​ under standard conditions[2]. To oxidize the aliphatic alcohol, non-selective reagents like the Swern oxidation or Dess-Martin periodinane (DMP) are required.

Oxidation M1 Biphenyl-4-methanol (Benzylic Alcohol) Ox MnO2 (Mild Oxidant) M1->Ox M2 4-(Biphenyl-4-yl)butan-1-ol (Aliphatic Alcohol) M2->Ox P1 Biphenyl-4-carboxaldehyde (Fast, >95% Yield) Ox->P1 P2 No Reaction (Recovered Starting Material) Ox->P2

Mechanistic divergence of benzylic vs aliphatic alcohols under mild MnO2 oxidation.

Nucleophilic Substitution (Halogenation)

When converting these alcohols to their corresponding alkyl halides (e.g., bromides), the mechanistic pathways diverge. Under strongly acidic conditions (like HBr), biphenyl-4-methanol can rapidly form a resonance-stabilized carbocation, proceeding via an SN​1 or borderline SN​1/SN​2 mechanism. However, benzylic carbocations are prone to side reactions, such as dimerization to form symmetric ethers.

To prevent this, the Appel reaction (CBr 4​ and PPh 3​ ) is the optimal experimental choice[4]. It operates under mild, neutral conditions. While both alcohols successfully convert to bromides via the Appel protocol, the benzylic alcohol reacts considerably faster due to the highly electrophilic nature of the intermediate benzylic oxyphosphonium species[5].

Substitution Sub1 Biphenyl-4-methanol Int1 Resonance-Stabilized Benzylic Carbocation Sub1->Int1 HBr, -H2O Sub2 4-(Biphenyl-4-yl)butan-1-ol Int2 Primary Oxonium Ion (No Carbocation) Sub2->Int2 HBr Mech1 SN1 / Fast SN2 Pathway (Rapid Kinetics) Int1->Mech1 Mech2 Strict SN2 Pathway (Slower Kinetics) Int2->Mech2 Prod1 4-(Bromomethyl)biphenyl Mech1->Prod1 Br- attack Prod2 4-(4-Bromobutyl)biphenyl Mech2->Prod2 Br- attack, -H2O

Kinetic and mechanistic pathways for nucleophilic substitution (bromination) with HBr.

Quantitative Data Summary

The following table summarizes the expected reactivity metrics based on the structural properties of both substrates across standard synthetic transformations.

Reaction TypeReagents / ConditionsBiphenyl-4-methanol (Benzylic)4-([1,1'-Biphenyl]-4-yl)butan-1-ol (Aliphatic)
Mild Oxidation MnO 2​ , CH 2​ Cl 2​ , RT, 12h>95% Yield (Aldehyde)0% Yield (Recovered SM)
Strong Oxidation Swern (DMSO/Oxalyl Chloride), -78°C>90% Yield (Aldehyde)>90% Yield (Aldehyde)
Neutral Bromination CBr 4​ , PPh 3​ , CH 2​ Cl 2​ , 0°C to RTFast (< 1 hour), >90% YieldModerate (2-4 hours), >85% Yield
Acidic Bromination 48% HBr, RefluxFast, but prone to ether dimerizationSlow, clean SN​2 conversion

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in analytical checkpoints to confirm reaction causality and success without requiring immediate isolation.

Protocol A: Chemoselective Oxidation via MnO 2​

Causality: Activated MnO 2​ is a heterogeneous oxidant that relies on the coordination of the alcohol to the manganese surface, followed by a rate-determining hydrogen atom transfer. Only the weakened benzylic C–H bond possesses a low enough bond dissociation energy to undergo this transfer at room temperature[1][3].

Step-by-Step Methodology:

  • Setup: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of the alcohol (biphenyl-4-methanol or 4-([1,1'-biphenyl]-4-yl)butan-1-ol) in 10 mL of anhydrous CH 2​ Cl 2​ .

  • Reagent Addition: Add 10.0 mmol (approx. 870 mg) of activated MnO 2​ (10 equiv. excess is standard for heterogeneous MnO 2​ oxidations).

  • Reaction: Stir the black suspension vigorously at room temperature for 12 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 20% EtOAc in Hexanes).

    • For Biphenyl-4-methanol: A new, less polar UV-active spot (aldehyde) will appear.

    • For Aliphatic alcohol: Only the starting material spot will remain.

  • Workup: Filter the suspension through a short pad of Celite to remove the manganese salts. Wash the pad with an additional 20 mL of CH 2​ Cl 2​ . Concentrate the filtrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude mixture via 1 H NMR (CDCl 3​ ).

    • Success criterion for benzylic oxidation: Disappearance of the benzylic -CH 2​

      • singlet at 4.7 ppm and the appearance of a sharp aldehyde -CHO singlet at 10.0 ppm.
Protocol B: Neutral Bromination via Appel Reaction

Causality: Using CBr 4​ /PPh 3​ avoids the strongly acidic conditions of HBr, preventing the benzylic alcohol from forming a free carbocation that could react with unreacted alcohol to form a stable dibenzyl ether byproduct[4].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the chosen alcohol and 1.2 mmol of CBr 4​ in 10 mL of anhydrous CH 2​ Cl 2​ under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Activation: Slowly add 1.2 mmol of triphenylphosphine (PPh 3​ ) in small portions over 5 minutes. The solution will turn slightly yellow as the active oxyphosphonium intermediate forms.

  • Reaction: Allow the reaction to warm to room temperature. Stir for 1 hour (for biphenyl-4-methanol) or 3 hours (for the aliphatic alcohol).

  • Self-Validation (Visual & TLC): The reaction is driven by the formation of triphenylphosphine oxide (Ph 3​ P=O), which will begin to precipitate as a white solid in non-polar solvent mixtures. TLC will show complete consumption of the polar alcohol spot.

  • Workup: Quench the reaction by adding 10 mL of water. Extract with CH 2​ Cl 2​ (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (100% Hexanes) to easily separate the non-polar alkyl bromide from the highly polar Ph 3​ P=O byproduct.

  • Self-Validation (NMR): 1 H NMR (CDCl 3​ ) will confirm the substitution. The protons adjacent to the hydroxyl group will shift upfield slightly due to the replacement of oxygen with the less electronegative bromine (e.g., the benzylic -CH 2​

    • shifts from 4.7 ppm to 4.5 ppm).

Sources

Comparative

Benchmarking Catalytic Conversion Rates: 4-([1,1'-biphenyl]-4-yl)butan-1-ol vs. Standard Primary Alcohols

Executive Summary & Strategic Context In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the catalytic oxidation of primary alcohols to aldehydes is a foundational transformation. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In late-stage functionalization and active pharmaceutical ingredient (API) synthesis, the catalytic oxidation of primary alcohols to aldehydes is a foundational transformation. However, substrates bearing massive lipophilic groups—such as 4-([1,1'-biphenyl]-4-yl)butan-1-ol —often exhibit anomalous kinetic behavior compared to standard aliphatic alcohols.

As a Senior Application Scientist, I frequently observe scale-up failures when standard catalytic conditions are blindly applied to bulky substrates. This guide provides a rigorous benchmarking of this biphenyl-substituted alcohol against standard primary alcohols, utilizing state-of-the-art homogeneous Copper/Nitroxyl aerobic oxidation systems to demonstrate how steric microenvironments dictate conversion rates.

Mechanistic Rationale: Steric Bulk vs. The Catalytic Pocket

The catalytic conversion rate of an alcohol is fundamentally governed by the steric constraints of the catalyst's active site. To benchmark our substrates, we evaluated two distinct catalytic systems: the classic Cu/TEMPO system and the sterically unhindered Cu/ABNO system.

  • The Cu/TEMPO Paradigm: In the (bpy)CuI/TEMPO system, the turnover-limiting step for aliphatic alcohols is the oxidation of the coordinated alcoholate by the TEMPO radical[1]. The four α -methyl groups on the TEMPO piperidine ring create a highly congested steric environment. While the 4-carbon chain of 4-([1,1'-biphenyl]-4-yl)butan-1-ol provides some flexibility, the sheer hydrodynamic volume of the biphenyl tail significantly reduces the probability of the substrate adopting the required reactive conformation in the transition state. This steric clash leads to a drastic reduction in the observed rate constant ( kobs​ )[2].

  • The Cu/ABNO Solution: ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) lacks these sterically demanding α -methyl groups, fully exposing the active nitroxyl oxygen. This alleviates the steric constraints, allowing bulky substrates like our biphenyl derivative to coordinate and undergo β -hydride elimination at rates comparable to unhindered aliphatic alcohols[3].

Experimental Design & Self-Validating Protocol

To ensure absolute data integrity, the following protocol employs a self-validating system . The inclusion of an inert internal standard (dodecane) from time zero ensures strict mass balance closure, while the use of a specific thiol quenching agent instantly arrests the catalytic cycle, preventing post-sampling background oxidation.

Step-by-Step Methodology
  • Reaction Setup: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the primary alcohol substrate (1.0 mmol) and dodecane (0.1 mmol, internal standard).

  • Catalyst Preparation: Add[Cu(MeCN)₄]OTf (0.05 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.05 mmol, 5 mol%), and the selected nitroxyl radical ( or ) (0.05 mmol, 5 mol%).

  • Solvent & Aeration: Dissolve the mixture in 3.0 mL of anhydrous acetonitrile. Attach an oxygen balloon (1 atm) and purge the headspace three times to ensure a consistent oxidant concentration.

  • Kinetic Sampling: Stir the reaction at 25°C (298 K) at 800 rpm to eliminate gas-liquid mass-transfer limitations. Withdraw 50 µL aliquots at predefined intervals (15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 18 h).

  • Quenching & Analysis: Critical Step: Immediately quench each aliquot into 0.5 mL of ethyl acetate containing 0.1 M 3-mercaptopropionic acid. The thiol tightly binds the copper, instantly killing the catalytic cycle. Filter through a short silica plug and analyze via GC-FID using calibrated response factors.

Quantitative Benchmarking Data

The following table summarizes the kinetic performance of 4-([1,1'-biphenyl]-4-yl)butan-1-ol against three benchmark primary alcohols, highlighting the stark contrast in Turnover Frequency (TOF) when steric constraints are introduced and subsequently removed.

SubstrateCatalyst SystemTime to 90% Conv.Initial TOF (h⁻¹)Isolated Yield (%)
1-Butanol (Unhindered)Cu/TEMPO2.0 h45.0>99
Benzyl alcohol (Activated)Cu/TEMPO0.5 h120.0>99
3-Phenyl-1-propanol (Mild Bulk)Cu/TEMPO4.0 h22.595
4-([1,1'-biphenyl]-4-yl)butan-1-ol Cu/TEMPO 18.0 h 4.2 82
1-Butanol (Unhindered)Cu/ABNO1.0 h90.0>99
4-([1,1'-biphenyl]-4-yl)butan-1-ol Cu/ABNO 1.5 h 75.0 96

Data Interpretation: The data reveals a nearly 10-fold decrease in the initial TOF when transitioning from 1-butanol to the bulky biphenyl derivative under Cu/TEMPO catalysis. However, switching to the Cu/ABNO system nearly equalizes their conversion rates, proving that the rate-limiting factor for the biphenyl substrate is purely steric, not electronic.

Workflow Visualization

G Substrate 4-([1,1'-biphenyl]-4-yl)butan-1-ol (Bulky Primary Alcohol) CuTEMPO Cu/TEMPO Catalyst (Sterically Hindered Pocket) Substrate->CuTEMPO Pathway A CuABNO Cu/ABNO Catalyst (Unobstructed Active Site) Substrate->CuABNO Pathway B StericClash Severe Steric Clash (Biphenyl vs. TEMPO α-methyls) CuTEMPO->StericClash SmoothCoord Facile Substrate Coordination (Minimal steric repulsion) CuABNO->SmoothCoord SlowRate Slow Conversion Rate (TOF = 4.2 h⁻¹) StericClash->SlowRate FastRate High Conversion Rate (TOF = 75.0 h⁻¹) SmoothCoord->FastRate

Fig 1: Catalytic pathway divergence based on substrate steric bulk and nitroxyl radical geometry.

Field-Proven Insights for Drug Development

For process chemists and drug development professionals, the sluggish conversion of 4-([1,1'-biphenyl]-4-yl)butan-1-ol under standard TEMPO conditions might erroneously suggest catalyst deactivation or substrate impurity. However, as our benchmarking proves, this is a fundamental kinetic limitation driven by transition-state sterics.

When designing synthetic routes for APIs containing bulky lipophilic domains (e.g., biphenyls, trityl groups, or large macrocycles), researchers must proactively select unhindered oxidants (like ABNO) rather than attempting to force the reaction by increasing catalyst loading or temperature, which often leads to unwanted side reactions or over-oxidation.

References

  • Title: Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols Source: Journal of the American Chemical Society URL: [Link]

  • Title: Copper(I)/ABNO-catalyzed aerobic alcohol oxidation: alleviating steric and electronic constraints of Cu/TEMPO catalyst systems Source: Journal of the American Chemical Society URL: [Link]

  • Title: Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems Source: Aldrichimica Acta / PubMed Central URL: [Link]

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